

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Methyl-6-(trifluoromethyl)nicotinic acid |
| Cat. No.: | B1305685 |

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This technical guide provides a comprehensive overview of **2-Methyl-6-(trifluoromethyl)nicotinic acid**, including its chemical properties, synthesis, biological relevance, and safety information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]. It is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position[2].

Chemical Structure:

- Molecular Formula: C₈H₆F₃NO₂[1][3]
- CAS Number: 261635-93-2[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-6-(trifluoromethyl)nicotinic acid** is presented in the table below.

| Property | Value | Source |
|------------------|------------------------------------|---|
| Molecular Weight | 205.13 g/mol | [1] [3] |
| Melting Point | 139-141 °C | [4] |
| Boiling Point | 253.0 ± 40.0 °C (at 760 Torr) | [4] |
| Density | 1.414 ± 0.06 g/cm³ | [4] |
| Water Solubility | 4.7 g/L at 25°C (Slightly soluble) | [2] [3] [4] |
| Appearance | White to cream crystals or powder | [5] |

Synthesis and Reactivity

2-Methyl-6-(trifluoromethyl)nicotinic acid is primarily used as a pharmaceutical intermediate[\[2\]](#)[\[3\]](#)[\[4\]](#). Several synthetic strategies can be employed for its preparation:

- From Nicotinic Acid: A common approach involves the methylation of a nicotinic acid precursor followed by trifluoromethylation using appropriate reagents[\[2\]](#).
- Multi-step Synthesis: This involves the formation of an intermediate compound which then undergoes subsequent reactions to introduce the methyl and trifluoromethyl groups onto the pyridine ring[\[2\]](#).
- Catalytic Methods: The use of transition metal catalysts can improve the yield and selectivity of the synthesis[\[2\]](#).

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-6-(trifluoromethyl)nicotinic acid** is not readily available in the provided search results, a method for the closely related compound, 6-(Trifluoromethyl)nicotinic acid, is described below. This can serve as a reference for a potential synthetic route.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid[\[6\]](#)

This protocol describes two different synthetic methods.

Method 1:

- Initial Setup: In a 200 ml four-necked flask equipped with a stirrer, thermometer, and a three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.
- Addition of Triethylamine: Stir the mixture and cool it in an ice water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise.
- Catalyst and Hydrogenation: Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst. Subsequently, replace the nitrogen with hydrogen and attach a balloon filled with hydrogen.
- Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.
- Work-up: Monitor the reaction by liquid chromatography. Once the starting material is consumed, stop the reaction. Evaporate the methanol. Add 100 ml of water to dissolve the residue while maintaining the internal temperature at approximately 15°C.
- Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.
- Isolation: Age the mixture for about one hour at the same temperature, then filter the product. Wash the filter cake with 25 ml of cold water.
- Drying: Dry the product in an oven at 50°C to obtain 6-trifluoromethyl nicotinic acid as an off-white powder (crude yield: 90.4%).

Method 2:

- Initial Reaction: To a solution of 52 g (0.086 mol) of methyl 3-amino acrylic acid (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol), add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at a temperature below -5°C.
- Reflux: Gradually raise the temperature of the reaction mixture and heat under reflux for 3 hours.

- Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.
- Work-up: Concentrate the mixture under reduced pressure. Wash the residue five times with 20 ml of methylene chloride. Dissolve the product in 50 ml of water.
- Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.
- Purification: Filter the crude product. Wash the product with water under repulping with heating, followed by filtration and another water wash.
- Drying: Dry the product to obtain 7.03 g of 6-trifluoromethyl nicotinic acid (42.8% yield).

Biological Activity and Applications

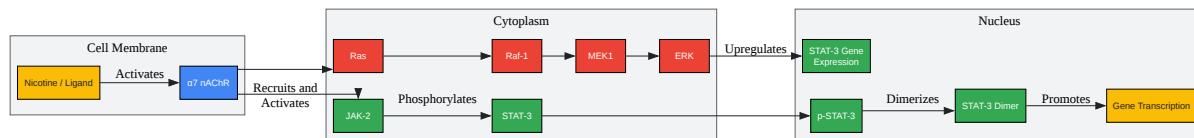
2-Methyl-6-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of various therapeutic agents and agrochemicals[2]. Its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with biological pathways involving nicotinic acid and its derivatives.

- Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex active pharmaceutical ingredients[2].
- Research Tool: This compound is utilized in studies exploring the interactions of nicotinic acetylcholine receptors (nAChRs) and their related biological pathways[2]. Investigations into its binding affinity for these receptors indicate its potential as a modulator in neurological research[2].
- Metabolic Studies: Research is conducted to assess its metabolic pathways *in vivo*, which provides insights into its pharmacokinetics[2].

Derivatives of trifluoromethyl-substituted nicotinic acids have shown promise in various therapeutic areas, including as RNase H dual inhibitors and for their potential in managing dyslipidemia and cancer progression through the inhibition of carbonic anhydrase III[7].

Signaling Pathways

Nicotinic acid and its analogs can influence various cellular signaling pathways. The activation of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR) by nicotine, for example, has been shown to trigger downstream signaling cascades. A key pathway involves the cooperation of the Ras/Raf-1/MEK1/ERK and the JAK-2/STAT-3 pathways[8]. This leads to the nuclear transactivation of STAT-3, which is involved in cellular proliferation and survival.



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Caption: Signaling downstream of the $\alpha 7$ nicotinic acetylcholine receptor.

Safety and Handling

2-Methyl-6-(trifluoromethyl)nicotinic acid is associated with several hazards. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | GHS Code | Description |
|--------------------------------|----------|----------------------------------|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
- P405: Store locked up[4].

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